Theobromine

Adenosine receptor pharmacology CNS stimulant screening Neurological assay design

Theobromine's weak adenosine antagonism (A1 IC50: 210–280 µM; A2A >1000 µM vs. caffeine 80–110 µM) makes it the preferred methylxanthine for PDE inhibition studies requiring minimal adenosine confounding. Its 7.2-hour half-life and low solubility (~0.5 g/L) establish it as a model API for cocrystal engineering. Validated for enamel remineralization equivalent to fluoride and antitussive efficacy non-inferior to levocloperastine. Not a generic caffeine substitute—verify target-specific activity before methylxanthine substitution. ≥98% purity.

Molecular Formula C7H8N4O2
Molecular Weight 180.16 g/mol
CAS No. 83-67-0
Cat. No. B1682246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTheobromine
CAS83-67-0
SynonymsDiurobromine;  Teobromin;  Santheose;  Theosalvose;  Theostene;  Thesodate;  Thesal;  Theobromine;  xantheose
Molecular FormulaC7H8N4O2
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=O)NC(=O)N2C
InChIInChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2/h3H,1-2H3,(H,9,12,13)
InChIKeyYAPQBXQYLJRXSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 64 °F (NTP, 1992)
In water, 330 mg/L at 25 °C
In water, 500 mg/L, temp not specified
Slightly soluble in water
One gram dissolves in about 200 mL water, 150 mL boiling water
For more Solubility (Complete) data for 3,7-Dimethylxanthine (7 total), please visit the HSDB record page.
0.33 mg/mL at 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Theobromine (CAS 83-67-0) Procurement Guide: Comparative Evidence for Methylxanthine Selection


Theobromine (3,7-dimethylxanthine) is a naturally occurring methylxanthine alkaloid found in cocoa beans (Theobroma cacao) at concentrations of approximately 1.5–3% [1]. As a purine derivative, it shares structural homology with caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine) but exhibits distinct pharmacological and physicochemical properties that preclude simple substitution [2]. Theobromine functions primarily as a weak adenosine receptor antagonist (A1 IC50: 210–280 μM; A2A >250 μM) and a modest phosphodiesterase inhibitor, with significantly attenuated CNS stimulant activity compared to caffeine [3]. Its extended plasma half-life of 6–10 hours in humans, coupled with lower aqueous solubility than its methylxanthine counterparts, defines its unique positioning for specific research and industrial applications [4].

Theobromine (CAS 83-67-0): Why In-Class Methylxanthine Substitution Compromises Experimental Reproducibility


Interchanging methylxanthines without verifying target-specific activity introduces significant confounding variables. Theobromine exhibits markedly weaker adenosine receptor antagonism than caffeine or theophylline—with A2A receptor IC50 exceeding 1000 μM compared to 80–120 μM for caffeine [1]—which directly impacts outcomes in neurological and cardiovascular assays. Furthermore, theobromine's plasma half-life of approximately 7.2 hours is 76% longer than caffeine's 4.1 hours, necessitating distinct dosing schedules in in vivo studies [2]. Its aqueous solubility of ~0.5 g/L at 17°C is substantially lower than that of caffeine (~20 g/L) and theophylline (~8 g/L), affecting formulation strategies and bioavailability in preclinical models [3]. These quantifiable disparities underscore that theobromine cannot be treated as a generic methylxanthine surrogate; experimental design must account for its unique receptor-binding profile, pharmacokinetic parameters, and physicochemical constraints to ensure reproducible and interpretable results.

Theobromine (CAS 83-67-0) Quantitative Differentiation: Comparator-Backed Evidence for Procurement Decisions


Adenosine Receptor Antagonism: Quantified Weakness as a Functional Differentiator

Theobromine demonstrates substantially weaker adenosine receptor antagonism than its methylxanthine counterparts. At rat brain A1 receptors, theobromine exhibits an IC50 range of 210–280 μM, compared to caffeine at 90–110 μM and theophylline at 20–30 μM [1]. At striatal A2 receptors, the difference is even more pronounced: theobromine requires concentrations exceeding 1000 μM to achieve antagonism, whereas caffeine achieves an IC50 of 80 μM and theophylline 20 μM [2]. This receptor-subtype selectivity profile—where theobromine is 2- to 3-fold weaker than caffeine at A1 receptors and >12-fold weaker at A2A receptors—makes it the preferred methylxanthine when adenosine receptor-mediated stimulant effects must be minimized or excluded as confounding variables.

Adenosine receptor pharmacology CNS stimulant screening Neurological assay design

Pharmacokinetic Half-Life: Extended Duration Compared to Caffeine

In a head-to-head comparative pharmacokinetic study in six healthy male volunteers receiving oral doses of each methylxanthine on separate occasions, theobromine exhibited a mean elimination half-life (t½) of 7.2 hours, which is significantly longer than the 4.1 hours observed for caffeine (p < 0.05) [1]. The total plasma clearance of theobromine was 1.20 mL·min⁻¹·kg⁻¹, compared to 2.07 mL·min⁻¹·kg⁻¹ for caffeine, indicating approximately 42% slower systemic elimination [2]. This extended residence time has direct implications for in vivo study design: theobromine provides sustained exposure with less frequent dosing requirements, while its longer half-life necessitates extended washout periods in crossover designs compared to caffeine.

Pharmacokinetics In vivo dosing Metabolism studies

Antitussive Efficacy: Non-Inferiority to Levocloperastine in Randomized Controlled Trial

A multicenter, double-blind, randomized, active-drug comparative study evaluated theobromine (300 mg capsule) against levocloperastine (a standard antitussive agent) in 165 patients with upper airway cough syndrome over a 5-day treatment period [1]. The primary efficacy analysis demonstrated that the mean change in cough severity score from baseline to follow-up in the theobromine group (n=85) was non-inferior to the levocloperastine control group (n=80) [2]. Secondary outcomes—including daytime cough symptom scores, nighttime cough symptom scores, and cough quality of life questionnaire results—confirmed this equivalence finding. Safety analysis revealed only one case of dyspepsia considered probably related to theobromine, with all other laboratory parameters and vital signs remaining within normal ranges [3].

Cough suppression Clinical trial Upper airway cough syndrome

Dental Enamel Remineralization: Comparable Efficacy to Sodium Fluoride

An in vitro experimental study compared the remineralization effects of theobromine and sodium fluoride on human premolars with artificially induced carious lesions [1]. Following pH-cycling treatment, scanning electron microscopy and energy-dispersive X-ray analysis revealed that the atomic percentages of calcium (Ca) and phosphorus (P) in theobromine-treated enamel were significantly higher than in fluoride-treated enamel (p < 0.05) [2]. A systematic review and meta-analysis of six in vitro studies further confirmed that theobromine treatment increases enamel surface microhardness and produces remineralization success equivalent to that obtained with fluoride [3]. In the microhardness meta-analysis, Vickers hardness testing showed no significant difference between theobromine and fluoride groups after treatment (p=0.51; mean difference: 4.12; 95% CI: -8.16 to 16.41) [4].

Dental caries prevention Enamel remineralization Fluoride alternative

Physicochemical Properties: Reduced Aqueous Solubility as a Formulation Challenge and Cocrystal Opportunity

Theobromine exhibits substantially lower aqueous solubility than its structural analogs: approximately 0.5 g/L at 17°C (1 g in 2 L water), compared to caffeine at ~20 g/L and theophylline at ~8 g/L [1]. This poor solubility—approximately 40-fold lower than caffeine—has driven the development of cocrystal and salt formulations to enhance bioavailability [2]. Patent literature describes cocrystalline forms of theobromine with meglumine and tromethamine that achieve significantly improved solubility profiles [3]. Recent crystallographic studies demonstrate that theobromine cocrystals with carboxylic acids (e.g., TBR·HMLA) can increase aqueous solubility up to 7.15-fold compared to the parent compound [4]. This solubility constraint makes theobromine a valuable model API for cocrystal research while also requiring careful solvent selection for in vitro assays.

Pharmaceutical formulation Cocrystal engineering Solubility enhancement

Theobromine (CAS 83-67-0): Evidence-Backed Research and Industrial Application Scenarios


CNS Pharmacology: Negative Control or Minimal-Stimulation Methylxanthine

For studies investigating adenosine receptor-mediated pathways where stimulant confounding must be avoided, theobromine serves as an ideal comparator or baseline methylxanthine. Its A1 receptor IC50 of 210–280 μM (vs. caffeine 90–110 μM) and A2A IC50 >1000 μM (vs. caffeine 80 μM) ensure that adenosine antagonism is minimal at physiologically relevant concentrations [1]. This makes theobromine the preferred methylxanthine for experiments designed to isolate PDE inhibition effects from adenosine receptor blockade, or when evaluating adenosine-independent mechanisms of structurally related compounds.

Oral Care Product Development: Fluoride-Free Remineralization Agent

Theobromine's demonstrated enamel remineralization efficacy, equivalent to sodium fluoride in both microhardness recovery and Ca/P deposition, supports its use in fluoride-free toothpaste and varnish formulations [2]. The systematic review and meta-analysis confirms that theobromine treatment produces remineralization success comparable to fluoride, with no significant difference in Vickers microhardness outcomes post-treatment (p=0.51) [3]. Additionally, theobromine exhibits antimicrobial activity against Streptococcus mutans and Lactobacillus acidophilus that is similar to or greater than fluoride-containing dentifrices [4].

Respiratory Research: Natural Antitussive with Clinical Validation

The randomized, double-blind, active-comparator clinical trial establishing theobromine's non-inferiority to levocloperastine for cough suppression provides a validated foundation for cough research programs [5]. The 300 mg capsule formulation demonstrated efficacy in reducing cough severity scores in patients with upper airway cough syndrome over a 5-day period, with a favorable safety profile (only 1/85 subjects reporting probable drug-related dyspepsia) [6]. This positions theobromine as a naturally derived alternative for antitussive development with existing human efficacy data.

Pharmaceutical Cocrystal and Solubility Enhancement Research

Theobromine's intrinsically low aqueous solubility (~0.5 g/L, ~40-fold lower than caffeine) makes it an established model active pharmaceutical ingredient (API) for cocrystal engineering and solubility-enhancement technology development [7]. Patent-protected cocrystalline forms with meglumine and tromethamine demonstrate significantly improved solubility, while recent multicomponent systems with carboxylic acids have achieved up to 7.15-fold solubility increases [8]. Researchers developing novel formulation platforms or screening coformer libraries can leverage theobromine as a benchmark compound with extensive crystallographic characterization data already available.

Technical Documentation Hub

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